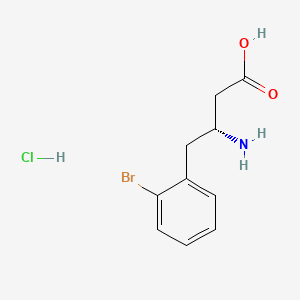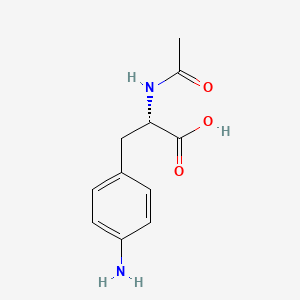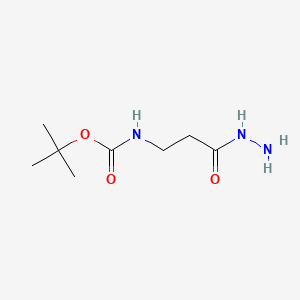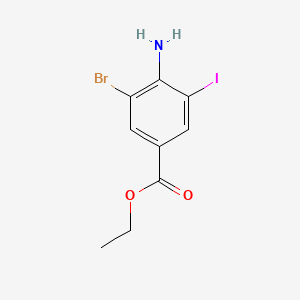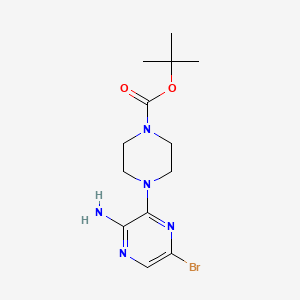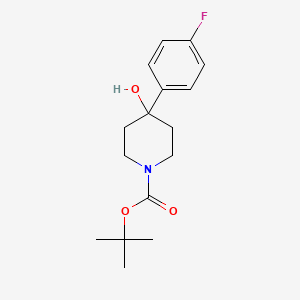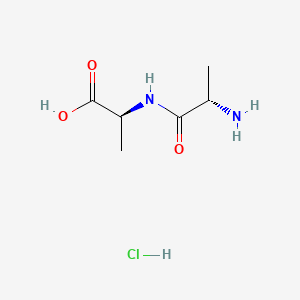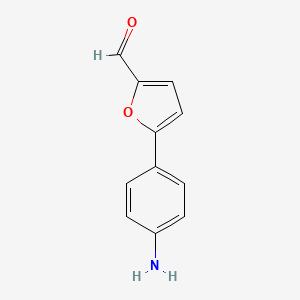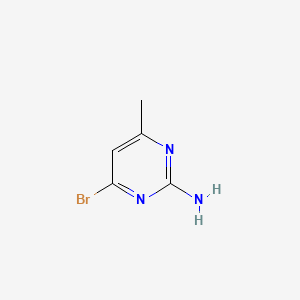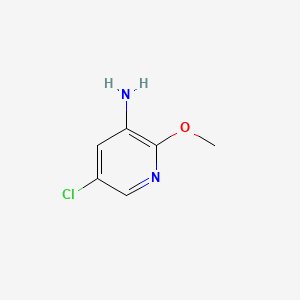
5-Chloro-2-methoxypyridin-3-amine
Descripción general
Descripción
5-Chloro-2-methoxypyridin-3-amine: is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and an amino group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-2-methoxypyridin-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chloro-2-methoxypyridine with ammonia or an amine under appropriate conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization , may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
5-Chloro-2-methoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or primary amines in ethanol or methanol at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
5-Chloro-2-methoxypyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and is utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Biology and Medicine:
In biological research, this compound is investigated for its potential pharmacological properties . It may act as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their biological activities.
Industry:
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceutical intermediates . Its derivatives may exhibit herbicidal or fungicidal properties, making it valuable in the development of crop protection agents.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming complexes that may exhibit unique chemical and biological properties. The exact pathways and molecular targets depend on the specific application and the nature of the metal complexes formed.
Comparación Con Compuestos Similares
- 5-Chloro-2-methylpyridin-3-amine
- 5-Bromo-2-methoxypyridin-3-amine
- 2-Chloro-5-methoxypyridin-3-amine
Comparison:
Compared to its analogs, 5-Chloro-2-methoxypyridin-3-amine is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes. For instance, the methoxy group can act as an electron-donating group, affecting the electron density on the pyridine ring and thereby influencing the compound’s chemical behavior .
Propiedades
IUPAC Name |
5-chloro-2-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVZLBYUUJGCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669291 | |
| Record name | 5-Chloro-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886373-70-2 | |
| Record name | 5-Chloro-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)
